molecular formula C10H13ClFN B13499846 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride

Katalognummer: B13499846
Molekulargewicht: 201.67 g/mol
InChI-Schlüssel: IWFINTJJHWHENO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN · HCl It is a derivative of methanamine, characterized by the presence of a cyclopropyl group and a fluorine atom on the phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Methanamine Introduction: The attachment of the methanamine group to the substituted phenyl ring.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form.

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, specific catalysts, and precise reaction times.

Analyse Chemischer Reaktionen

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(2-Cyclopropyl-5-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
  • 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride
  • 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride

These compounds share structural similarities but differ in the position and type of substituents on the phenyl ring

Eigenschaften

Molekularformel

C10H13ClFN

Molekulargewicht

201.67 g/mol

IUPAC-Name

(2-cyclopropyl-5-fluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c11-9-3-4-10(7-1-2-7)8(5-9)6-12;/h3-5,7H,1-2,6,12H2;1H

InChI-Schlüssel

IWFINTJJHWHENO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=C(C=C(C=C2)F)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.